2-(((4-(6-Methylbenzothiazol-2-YL)phenyl)amino)methylene)indane-1,3-dione
Description
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Properties
IUPAC Name |
3-hydroxy-2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2S/c1-14-6-11-20-21(12-14)29-24(26-20)15-7-9-16(10-8-15)25-13-19-22(27)17-4-2-3-5-18(17)23(19)28/h2-13,27H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJZOBPRZHGAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=C(C5=CC=CC=C5C4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((4-(6-Methylbenzothiazol-2-YL)phenyl)amino)methylene)indane-1,3-dione is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 316.39 g/mol. The structure features a complex arrangement that includes an indane-1,3-dione core and a benzothiazole moiety, which are known for their biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. Notably:
- Aryl Hydrocarbon Receptor (AhR) : The compound acts as an agonist for AhR, influencing gene expression related to cellular detoxification and proliferation.
- Cytochrome P450 Enzymes : It interacts with cytochrome P450 enzymes, particularly CYP1A1, leading to the generation of reactive oxygen species (ROS), which can induce cytotoxic effects in cancer cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to selectively target various human cancer cell lines, leading to apoptosis through the activation of pro-apoptotic pathways .
Antimicrobial Properties
Studies have suggested that derivatives of benzothiazole compounds possess antimicrobial activity. The presence of the methyl group at the 6-position enhances this property, making it a candidate for further exploration in antimicrobial drug development .
Data Table: Biological Activities
| Activity Type | Mechanism | Target | Effect |
|---|---|---|---|
| Antitumor | Activation of AhR and CYP1A1 | Cancer cells | Induces apoptosis |
| Antimicrobial | Disruption of microbial membranes | Bacterial cells | Inhibits growth |
Case Studies
- Antitumor Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models. The mechanism involved upregulation of apoptotic markers and downregulation of anti-apoptotic proteins .
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential as a lead compound for antibiotic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
